7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-2-oxabicyclo[410]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H7F2NO It is characterized by its bicyclic structure, which includes a nitrile group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a precursor compound containing fluorine and nitrile groups. The reaction conditions often include the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
7-Oxabicyclo[2.2.1]heptane: Lacks the fluorine atoms and nitrile group, making it less reactive in certain chemical reactions.
Uniqueness
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to its combination of fluorine atoms and a nitrile group within a bicyclic structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDKICAGRJEDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.